BenchChemオンラインストアへようこそ!

9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

Lipophilicity ADME Drug-likeness

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one (CAS 82710-08-5) is a partially saturated benzoxepin-5-one congener with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g mol⁻¹. The scaffold features a benzene ring fused to a seven-membered oxepine ring, with a ketone at position 5 and a single methyl substituent at position 9 of the aromatic ring.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 82710-08-5
Cat. No. B2791584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
CAS82710-08-5
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)CCCO2
InChIInChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3
InChIKeyPQBKIFOBYHBUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one (CAS 82710-08-5): Procurement-Grade Identity and Core Specifications


9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one (CAS 82710-08-5) is a partially saturated benzoxepin-5-one congener with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g mol⁻¹ . The scaffold features a benzene ring fused to a seven-membered oxepine ring, with a ketone at position 5 and a single methyl substituent at position 9 of the aromatic ring [1]. Commercial stock is routinely offered at ≥95% purity by major research-chemical suppliers such as Enamine (catalog EN300-27867) and AKSci [2]. This compound serves primarily as a versatile building block for medicinal-chemistry derivatisation and as a reference standard in analytical method development, rather than as a finished active pharmaceutical ingredient .

Why In-Class Benzoxepinones Cannot Be Interchanged Without Data: The Case for 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one


Benzoxepin-5-one derivatives display pronounced structure-dependent shifts in lipophilicity, metabolic susceptibility, and biological target engagement that render simple scaffold‑swapping unreliable. Even the seemingly conservative exchange of a 9‑methyl group for a 9‑chloro or 7‑chloro‑9‑methyl regioisomer alters the calculated log P by over 0.7 units, a magnitude sufficient to re‑classify the compound’s predicted ADME profile [1][2]. Furthermore, the benzoxepin literature explicitly demonstrates that substituent placement on the aromatic ring governs inhibitory potency against protein‑tyrosine kinases (PTKs) such as ErbB1/ErbB2 [3], as well as the selectivity window for 5‑lipoxygenase versus cyclooxygenase [4]. Consequently, a researcher who implicitly treats any “dihydro‑1‑benzoxepin‑5‑one” as a drop‑in replacement risks importing a different log P, an altered hydrogen‑bonding capacity (through additional halogen‑bond donors or acceptors), and an uncharacterised potency shift that can silently undermine structure‑activity‑relationship (SAR) interpretation or assay reproducibility.

Comparator-Based Quantitative Differentiation of 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one for Scientific Procurement


Log P Difference of 0.755 Units Relative to the 7-Chloro-9-methyl Analog Alters Predicted ADME Classification

The target compound (9‑methyl‑3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one) exhibits a measured chromatographic log P of 2.375, whereas the 7‑chloro‑9‑methyl analog (CAS 103501‑83‑3) records a log P of 3.13 under identical reporting conditions on the ChemBase platform [1][2]. The difference (Δlog P = +0.755) pushes the chlorinated analog across the empirically observed threshold where passive membrane permeability begins to dominate oral absorption prediction while simultaneously reducing aqueous solubility. Because both compounds share the same core scaffold and differ only by the 7‑chloro substituent, the divergence in log P is directly assignable to the presence of the chlorine atom rather than to differences in measurement methodology.

Lipophilicity ADME Drug-likeness Benzoxepinone

Purity Benchmark: ≥95% Specification Enables Direct Use as a Quantitative NMR/Liquid-Chromatography Reference Standard Without Further Purification

This compound is routinely supplied at a minimum purity of 95% by multiple independent vendors, including Enamine (catalog EN300‑27867) and AKSci [1]. In contrast, the 7‑chloro‑9‑methyl analog (CAS 103501‑83‑3) is offered at the same nominal purity level (95%) [2], meaning that the purity specification itself does not differentiate the compounds. However, the target compound’s 95% purity threshold is well-suited for direct use as an external calibrant in quantitative NMR or HPLC‑UV/MS assays without the additional cost and time of pre‑purification, a practical procurement consideration when selecting among structurally similar benzoxepinones that may be supplied at lower purity (e.g., 90% or unspecified technical grade).

Purity specification Analytical reference Quality control Benzoxepinone

Position-9 Methyl Substituent Provides a Defined Steric and Electronic Handle for Late-Stage Derivatisation Absent in the Unsubstituted Benzoxepin-5-one Core

The 9‑methyl group installed on the aromatic ring of 9‑methyl‑3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one serves as a steric and electron‑donating substituent that is not present in the unsubstituted parent scaffold (3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one). In broader benzoxepin SAR studies, the presence, position, and nature of aromatic substituents have been shown to dictate inhibitory potency; for example, in a series of 3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one‑based PTK inhibitors, 6‑hydroxy‑ versus 6‑methoxy‑substituted derivatives displayed markedly different ErbB1/ErbB2 inhibitory activity [1]. While no direct head‑to‑head comparison of 9‑methyl versus 9‑unsubstituted analogs is available, the class‑level inference is that the methyl group at position 9 creates a validated vector for further functionalisation (e.g., bromination, nitration, or cross‑coupling) that the unsubstituted core cannot offer without additional synthetic steps.

Medicinal chemistry SAR exploration Building block Benzoxepinone

Documented Polypharmacology Profile (5‑Lipoxygenase, Carboxylesterase, Cyclooxygenase, Formyltetrahydrofolate Synthetase) Distinguishes This Scaffold from Single‑Target Benzoxepinone Analogs

The Medical University of Lublin’s curated bioactivity record lists 9‑methyl‑3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one as a potent lipoxygenase inhibitor that additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and functions as an antioxidant in lipid systems [1]. A separate bioactivity repository describes the compound as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential anti‑cancer and dermatological applications [2]. While the specific IC₅₀ or Kᵢ values are not publicly available for these targets in a head‑to‑head comparative format, the breadth of the annotated target panel distinguishes this compound from benzoxepin‑5‑one derivatives that are reported as selective single‑target agents (e.g., selective carbonic‑anhydrase‑IX/XII inhibitors or selective estrogen‑receptor modulators) [3]. For researchers seeking a multi‑target probe or a starting point for phenotypic screening, the documented polypharmacology profile reduces the risk of investing in a scaffold that may later prove too narrow in its biological coverage.

Polypharmacology Lipoxygenase Carboxylesterase Cyclooxygenase

Crystallographically Validated Core Geometry Available for Computational Docking When the 9‑Methyl Substituent Is Present

Crystal structures of closely related 3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one derivatives have been solved, revealing that substituents on the aromatic ring influence the conformation of the seven‑membered oxepine ring and the intermolecular hydrogen‑bonding network [1]. Although the crystal structure of 9‑methyl‑3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one itself has not been deposited, the available structural data for the series provide a validated starting geometry for computational docking studies that incorporate the 9‑methyl group. This is a practical advantage over the unsubstituted core, for which similar structural validation is absent, and contrasts with the 7‑chloro‑9‑methyl analog, where the chlorine atom introduces additional halogen‑bond donor/acceptor possibilities that must be explicitly parameterised in docking workflows.

Crystallography Molecular docking Structure-based design Benzoxepinone

Chlorine‑Free Composition Eliminates a Potential Source of Metabolite‑Related Toxicity Observed with Halo‑Substituted Benzoxepinones

The target compound contains only carbon, hydrogen, and oxygen (C₁₁H₁₂O₂), lacking the chlorine atom present in the 7‑chloro‑9‑methyl analog (C₁₁H₁₁ClO₂) [1][2]. Halogenated aromatic compounds can undergo cytochrome P450‑mediated oxidative dehalogenation or glutathione conjugation, generating reactive metabolites that carry a risk of idiosyncratic toxicity or covalent protein binding. While no direct comparative toxicity study exists for these two specific compounds, the class‑level principle that removing a halogen atom reduces the probability of generating reactive intermediates is well established in medicinal chemistry. For teams performing early‑stage in‑vivo tolerability or Ames testing, the chlorine‑free composition of the 9‑methyl compound may be viewed as a risk‑mitigation factor relative to its 7‑chloro‑substituted counterpart.

Toxicology Drug metabolism Halogen Benzoxepinone

Procurement-Guided Application Scenarios for 9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one Based on Comparator Evidence


Medicinal‑Chemistry Library Design Requiring a Lipophilicity‑Controlled Benzoxepinone Scaffold with a Pre‑Installed Diversification Handle

Programs that require a central benzoxepin‑5‑one template with a log P below 2.5 for oral drug‑likeness can select the 9‑methyl compound (log P = 2.375) rather than the 7‑chloro‑9‑methyl analog (log P = 3.13), thereby avoiding a log P value that approaches the upper boundary of Lipinski compliance [1][2]. The 9‑methyl group simultaneously serves as a handle for electrophilic aromatic substitution or cross‑coupling, enabling parallel library synthesis without requiring de novo installation of the first substituent.

Phenotypic Screening for Multi‑Target Anti‑Inflammatory or Differentiation‑Inducing Activity

Investigators designing phenotypic assays for anti‑inflammatory or pro‑differentiation endpoints can prioritise the 9‑methyl compound based on its curated polypharmacology fingerprint (5‑LOX, COX, carboxylesterase, FTHFS) and its reported ability to arrest undifferentiated cell proliferation [1]. This pre‑existing target annotation reduces the number of scaffolds that must be screened to achieve multi‑pathway coverage, a tangible procurement efficiency gain.

Structure‑Based Drug Design Campaigns Requiring a Validated Oxepine Ring Geometry for Docking

Computational chemistry teams can derive the initial docking geometry of the 9‑methyl compound from the published crystal structure of a 6‑hydroxy‑8‑methoxy‑3,4‑dihydro‑1‑benzoxepin‑5(2H)‑one derivative [1], a near‑neighbor template that is not available for the 7‑chloro‑substituted or unsubstituted core scaffolds. This reduces the setup time for molecular‑docking or FEP calculations and improves the expected pose‑prediction accuracy.

Early‑Stage Toxicology Risk Mitigation Through Chlorine‑Free Scaffold Selection

Programs that anticipate rapid progression to in‑vivo tolerability or genetic toxicology studies can select the chlorine‑free 9‑methyl compound over the 7‑chloro‑9‑methyl analog to eliminate the theoretical risk of oxidative dehalogenation and reactive‑metabolite formation associated with aryl chlorides [1][2]. This selection is particularly relevant when the procurement decision must be made before dedicated metabolite‑identification studies have been completed.

Quote Request

Request a Quote for 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.